molecular formula C11H15NO B2853063 [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol CAS No. 1184425-05-5

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Cat. No. B2853063
CAS RN: 1184425-05-5
M. Wt: 177.247
InChI Key: HWKYAXTUFUAOBN-UHFFFAOYSA-N
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Description

The compound “[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol” is an organic compound containing a methylamino group and a hydroxyl group attached to a dihydroindenyl backbone . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dihydroindene ring, a methylamino group, and a hydroxyl group . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amino and hydroxyl functional groups. These groups are nucleophilic and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the amino and hydroxyl groups would likely make this compound soluble in polar solvents .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

properties

IUPAC Name

[1-(methylamino)-2,3-dihydroinden-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-11(8-13)7-6-9-4-2-3-5-10(9)11/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKYAXTUFUAOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

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